![molecular formula C12H14N4OS B5587674 2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that features a thiadiazole ring substituted with a pyridine ring and a propanamide group
Preparation Methods
The synthesis of 2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 4-aminopyridine with pivaloyl chloride to form the intermediate 4-(2,2-dimethylpropanamido)pyridine. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other similar compounds, such as:
2,2-dimethyl-N-(pyridin-4-yl)propanamide: Lacks the thiadiazole ring, resulting in different chemical properties and reactivity.
N-(pyridin-4-yl)pivalamide: Similar structure but without the thiadiazole ring, leading to different applications and biological activities.
4-(2,2,2-trimethylacetamido)pyridine: Another related compound with different functional groups, affecting its chemical behavior and uses.
These comparisons highlight the unique features of this compound, particularly its thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-12(2,3)10(17)14-11-16-15-9(18-11)8-4-6-13-7-5-8/h4-7H,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSJUXWQXBYOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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